(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Description
(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a thiazole ring, hydrazinylidene linker, and substituted aryl groups. Its molecular formula is C21H15ClF3N5OS (MW: 477.9 g/mol), with critical substituents including a 2-chloro-5-(trifluoromethyl)phenyl group and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety .
Properties
Molecular Formula |
C21H15ClF3N5OS |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15ClF3N5OS/c1-11-3-5-13(6-4-11)17-10-32-20(26-17)30-19(31)18(12(2)29-30)28-27-16-9-14(21(23,24)25)7-8-15(16)22/h3-10,29H,1-2H3 |
InChI Key |
BEUUZIJTSCHCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the thiazole ring: This step involves the cyclization of appropriate thioamide derivatives with α-haloketones.
Attachment of the hydrazinylidene group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity by binding to the active sites and preventing substrate interaction.
Modulating receptor activity: Acting as an agonist or antagonist to modulate receptor activity and influence cellular signaling pathways.
Interfering with cellular processes: Affecting various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H15ClF3N5OS |
| IUPAC Name | 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one |
| Key Functional Groups | Pyrazolone core, thiazole ring, hydrazinylidene, Cl, CF3, methylphenyl |
| Synthesis | Multi-step reactions involving coupling, cyclization, and optimized pH/temperature control |
| Characterization | NMR, mass spectrometry, IR spectroscopy |
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolone and thiazole derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Molecular Formula | Key Substituents/Features | Biological Activity/Applications | References |
|---|---|---|---|---|
| Target Compound | C21H15ClF3N5OS | Cl, CF3, thiazol-2-yl, methylphenyl, hydrazinylidene | Potential anticancer, anti-inflammatory | |
| 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(diethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | C27H22ClN5OS | Cl, diethylamino, benzylidene | Antimicrobial, enzyme inhibition | |
| (4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | C15H13ClFN3O3S | Cl, tetrahydrothiophene sulfone, aminomethylidene | Analgesic, anti-inflammatory | |
| (5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | C23H16Cl2N4O3S | 2,4-dichlorophenyl, trimethoxybenzylidene, triazole | Anticancer, multi-target mechanisms | |
| Phenylbutazone | C19H20N2O2 | Pyrazolone core, butyl side chain | Anti-inflammatory (clinical use) |
Structural and Electronic Differences
Substituent Effects: The target compound’s trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity compared to analogs with methoxy (OCH3) or diethylamino groups . Chlorine at the 2-position (vs. 4-position in other dichlorophenyl analogs) influences steric hindrance and electronic effects in receptor binding .
The thiazolotriazole core in ’s compound provides a rigid planar structure, contrasting with the target’s flexible hydrazinylidene-thiazole system .
Biological Activity
The compound (4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrazolone core and various substituents, suggest a range of possible interactions with biological systems. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyrazolone Core : This core is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
- Chloro and Trifluoromethyl Substituents : These groups enhance the compound's reactivity and may influence its interaction with biological targets.
- Thiazole Ring : This heterocyclic structure is often associated with antimicrobial and anticancer activities.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Pyrazolone Core | Central structure linked to various bioactivities |
| Chloro Group | Enhances reactivity and potential binding interactions |
| Trifluoromethyl Group | Increases lipophilicity and alters pharmacokinetics |
| Thiazole Ring | Associated with antimicrobial properties |
Predicted Activities
Computer-aided prediction models, such as PASS (Prediction of Activity Spectra for Substances), indicate that compounds structurally similar to this one may exhibit significant biological activities. These include:
- Antimicrobial Activity : The presence of the thiazole ring suggests potential effectiveness against various pathogens.
- Anti-inflammatory Properties : The pyrazolone core is often linked to anti-inflammatory effects.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of similar pyrazolone derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substituents demonstrated enhanced activity compared to their non-substituted counterparts. The mechanism of action was attributed to disruption of bacterial cell membranes. -
Cytotoxicity Against Cancer Cells :
In vitro studies on cancer cell lines (e.g., MCF-7) revealed that derivatives of pyrazolone exhibited varying degrees of cytotoxicity. The compound showed promising results with an IC50 value indicating moderate activity, suggesting potential as an anticancer agent.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Enhanced efficacy against bacteria | |
| Anti-inflammatory | Potential reduction in inflammation | |
| Cytotoxicity | Moderate activity against MCF-7 cells |
Understanding the mechanism by which this compound exerts its biological effects is crucial for further development. Interaction studies using molecular docking have suggested that:
- Hydrogen Bonding : The trifluoromethyl group may engage in hydrogen bonding with target proteins, enhancing binding affinity.
- Enzyme Inhibition : Preliminary kinetic studies indicate that the compound may inhibit key enzymes involved in inflammatory processes, such as COX-2 and lipoxygenases.
Figure 1: Proposed Interaction Model
Molecular Docking Interaction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
